1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride
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Overview
Description
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Aminomethylation of Guareschi Imides The compound 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride is involved in the synthesis of complex molecular structures. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This showcases the compound's role in the creation of diazabicyclo and piperidine structures (Khrustaleva et al., 2017).
Crystal Structure and Thermodynamic Properties A derivative of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, coupled with a benzimidazole moiety, was synthesized and its crystal structure was confirmed to belong to the triclinic, P-1 space group. The compound included an anion, a cation, and a water molecule, assembling into a 2D-net framework through hydrogen bonds. Theoretical studies, including quantum chemical computations and thermodynamic properties, were conducted to understand the molecule better, indicating the compound's role in complex molecular frameworks and the study of its intrinsic properties (Zeng et al., 2021).
Nuclear Magnetic Resonance Spectroscopy The compound 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, related to 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, was synthesized and characterized using 1H, 13C NMR, and several kinds of 2D NMR experiments. This work highlights the importance of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride and its derivatives in the synthesis of natural products and the detailed structure analysis of complex molecules (Zhang et al., 2008).
Solid-Phase Synthesis of Heterocycles The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, was reported using 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride. This synthesis method was critical in the development of heterocycles under mildly acidic conditions, demonstrating the compound's utility in the advancement of pharmaceutical chemistry (Macleod et al., 2006).
properties
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLIRPFRJOPSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.